

IUPAC name and synonyms for benzyl palmitate

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Compound of Interest

Compound Name: *Benzyl palmitate*

Cat. No.: *B1601800*

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An In-depth Technical Guide to **Benzyl Palmitate**

This technical guide provides a comprehensive overview of **benzyl palmitate**, including its chemical identity, physicochemical properties, synthesis and analysis protocols, and its role in scientific research. This document is intended for researchers, scientists, and professionals in the field of drug development and related disciplines.

Chemical Identity

IUPAC Name: Benzyl hexadecanoate^[1]

Synonyms:

- **Benzyl palmitate**^[1]
- Palmitic acid benzyl ester^[1]
- Hexadecanoic acid, phenylmethyl ester
- CAS Number: 41755-60-6^[1]
- Molecular Formula: C₂₃H₃₈O₂^[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **benzyl palmitate**.

Property	Value	Source
Molecular Weight	346.55 g/mol	PubChem CID 13908925
Appearance	White to off-white crystalline solid	Generic Material Safety Data Sheet
Melting Point	38-40 °C	Generic Material Safety Data Sheet
Boiling Point	247 °C at 10 mmHg	Generic Material Safety Data Sheet
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform	Generic Material Safety Data Sheet
Kovats Retention Index	Standard non-polar: 2527; Semi-standard non-polar: 2587.8	PubChem CID 13908925[1]

Experimental Protocols

Synthesis of Benzyl Palmitate via Fischer Esterification

This protocol describes the synthesis of **benzyl palmitate** from palmitic acid and benzyl alcohol using an acid catalyst, a classic example of Fischer esterification.[2][3][4][5]

Materials:

- Palmitic acid
- Benzyl alcohol (in excess)
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid
- Toluene (or another suitable solvent for azeotropic removal of water)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether or ethyl acetate
- Round-bottom flask
- Dean-Stark apparatus or soxhlet extractor filled with molecular sieves
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Heating mantle

Procedure:

- In a round-bottom flask, dissolve palmitic acid in an excess of benzyl alcohol (e.g., 3-5 molar equivalents).
- Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.
- Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% of the molar amount of the limiting reactant, palmitic acid).
- Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
- Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when water is no longer being collected.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel.

- Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent and excess benzyl alcohol under reduced pressure using a rotary evaporator to obtain the crude **benzyl palmitate**.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

Enzymatic Synthesis of Benzyl Palmitate

This protocol outlines the synthesis of **benzyl palmitate** using an immobilized lipase, which offers a milder and more selective alternative to acid catalysis.

Materials:

- Palmitic acid
- Benzyl alcohol
- Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin)^{[6][7]}
- Anhydrous organic solvent (e.g., hexane, heptane, or toluene)
- Molecular sieves (optional, to remove water)
- Shaking incubator or magnetic stirrer with heating
- Filtration setup

Procedure:

- In a screw-capped flask, dissolve equimolar amounts of palmitic acid and benzyl alcohol in a suitable anhydrous organic solvent.

- Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically 5-10% of the total substrate weight.
- (Optional) Add activated molecular sieves to the mixture to adsorb the water produced during the reaction, which can improve the reaction yield.
- Incubate the mixture in a shaking incubator or on a heated magnetic stirrer at a controlled temperature (e.g., 40-60 °C). The optimal temperature depends on the specific lipase used.
- Monitor the reaction progress over time by taking small aliquots and analyzing them by gas chromatography (GC) or TLC.
- Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude **benzyl palmitate**.
- Purify the product as described in the Fischer esterification protocol if necessary.

Analysis of Benzyl Palmitate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of **benzyl palmitate**.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 280 °C.
- Oven Temperature Program:

- Initial temperature: 150 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 300 °C.
- Final hold: Hold at 300 °C for 10 minutes.
- (This program should be optimized based on the specific instrument and sample matrix).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-500.

Sample Preparation:

- Prepare a stock solution of **benzyl palmitate** standard in a suitable solvent (e.g., hexane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
- Create a series of calibration standards by diluting the stock solution.
- Dissolve the sample containing **benzyl palmitate** in the same solvent to a concentration within the calibration range.
- Inject 1 µL of the prepared sample or standard into the GC-MS.

Data Analysis:

- Identify the **benzyl palmitate** peak in the total ion chromatogram (TIC) based on its retention time, which should match that of the standard.
- Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum from a library or the injected standard. Key fragments for **benzyl palmitate** would include the benzyl ion (m/z 91) and fragments related to the palmitate chain.

- For quantitative analysis, construct a calibration curve by plotting the peak area of the **benzyl palmitate** standard against its concentration. Determine the concentration of **benzyl palmitate** in the sample by interpolating its peak area on the calibration curve.

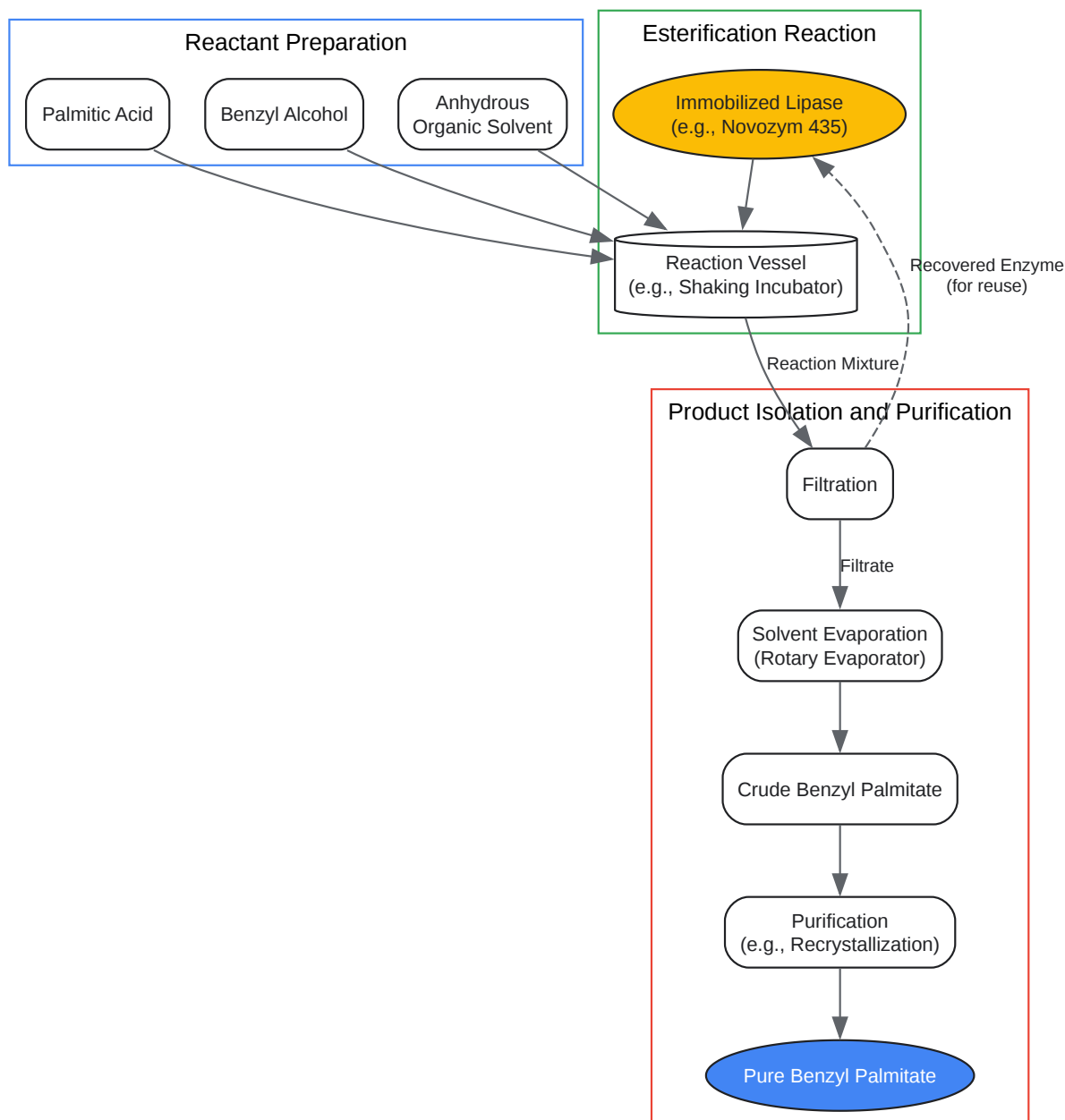
Role in Scientific Research and Drug Development

Benzyl palmitate is a fatty acid ester that finds applications in various scientific and industrial fields.

- **Cosmetics and Personal Care:** Due to its emollient and skin-conditioning properties, **benzyl palmitate** is used in the formulation of various cosmetic products.
- **Drug Delivery:** Research has explored the use of fatty acid esters like **benzyl palmitate** as skin penetration enhancers in transdermal drug delivery systems.^{[8][9][10]} They are thought to enhance drug permeation by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the active pharmaceutical ingredient through the skin.^[11]
- **Lack of Direct Role in Signaling:** While fatty acids and their derivatives are known to be involved in various cellular signaling pathways, there is currently no direct evidence in the reviewed literature to suggest that **benzyl palmitate** itself acts as a signaling molecule.^{[12][13][14][15][16]} General lipid signaling pathways involve molecules like diacylglycerol, ceramides, and free fatty acids that can act as second messengers or ligands for receptors.^[15] Protein palmitoylation, the attachment of palmitic acid to proteins, is a crucial post-translational modification that regulates protein trafficking, localization, and function, but this process involves palmitoyl-CoA and not directly **benzyl palmitate**.

Visualizations

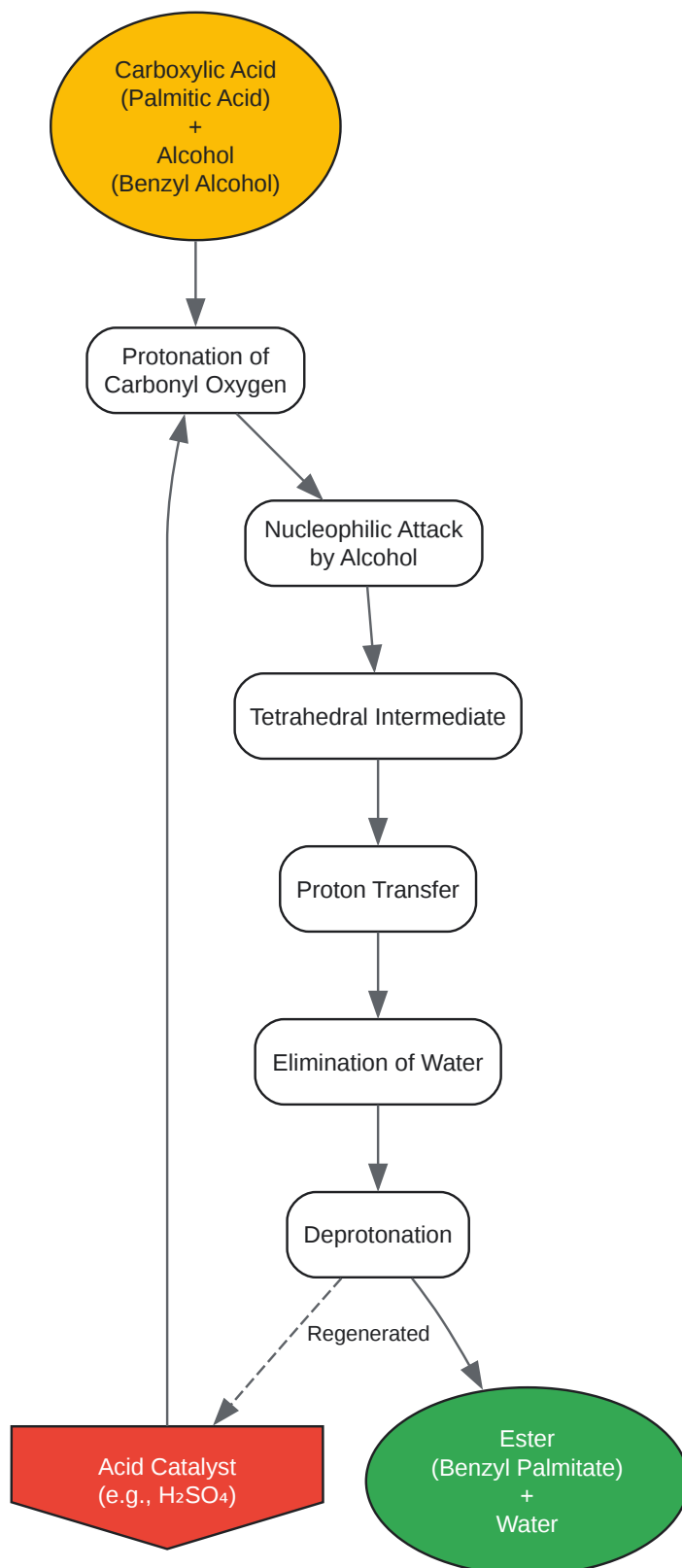
Enzymatic Synthesis of Benzyl Palmitate Workflow



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Caption: Workflow for the enzymatic synthesis of **benzyl palmitate**.

Logical Relationship in Fischer Esterification



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Caption: Key steps in the Fischer esterification mechanism for **benzyl palmitate** synthesis.

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